(6,7-Dimethoxynaphthalen-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6,7-dimethoxynaphthalen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYHRIHEJAVBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to (6,7-Dimethoxynaphthalen-2-yl)methanamine
General synthetic routes to this compound typically involve the initial formation of a suitably substituted naphthalene (B1677914) core, followed by the installation or modification of a functional group at the C-2 position to yield the final aminomethyl structure.
Precursor Synthesis and Intermediate Derivatization
The synthetic sequence to obtain this key tetralone intermediate involves several steps:
Ring Iodination: 3,4-dimethoxyphenylacetic acid undergoes iodination to produce the 2-iodo-4,5-dimethoxy acid. researchgate.net
Esterification: The resulting acid is converted to its methyl ester. researchgate.net
Heck Cross-Coupling: A Palladium(II)-catalyzed Heck reaction is employed to form an unsaturated diester. researchgate.net
Catalytic Hydrogenation: The double bond in the diester is reduced through catalytic hydrogenation. researchgate.net
Dieckmann Condensation: The hydrogenated diester undergoes an intramolecular condensation to form the β-keto ester. researchgate.net
Decarboxylation: Careful decarboxylation of the β-keto ester yields the final 6,7-dimethoxy-2-tetralone (B1583830). researchgate.net
Once the tetralone is obtained, it can be converted to the corresponding naphthalene derivative. From there, functionalization at the 2-position, for instance, by introducing a nitrile group via methods like the Rosenmund–von Braun reaction or cyanation of a triflate, followed by reduction, would lead to the desired this compound. Another approach involves the synthesis of derivatives like 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides, which starts from 6-methoxy-2-acetonaphthone. mdpi.com This highlights how various functionalized naphthalenes can serve as pivotal intermediates. mdpi.com
Amination Reactions in Dimethoxynaphthalene Systems
Amination reactions are crucial for introducing the nitrogen-containing functional group. While direct amination of an unactivated naphthalene ring is challenging, several methods exist for the amination of functionalized naphthalenes. Transition-metal-catalyzed amination reactions are among the most widely used methods in pharmaceutical synthesis. nih.gov
For dimethoxynaphthalene systems, a common strategy involves converting a pre-existing functional group into an amine. For example, a carboxylic acid group at the C-2 position could be converted to an amide and then reduced to the amine (e.g., via Hofmann, Curtius, or Schmidt rearrangement followed by reduction).
Alternatively, direct amination techniques can be employed on activated naphthalene precursors. The transition-metal-free amination of 1,4-naphthoquinone (B94277) with various amines can be achieved using t-BuOK-mediated oxidative coupling at room temperature, providing efficient access to 2-amino-1,4-naphthoquinones. nih.gov Although the target molecule is not a quinone, this methodology demonstrates the feasibility of direct C-N bond formation on the naphthalene ring system under specific conditions. nih.gov Catalytic amination of naphthalene itself to produce naphthylamine has been shown to be superior to traditional nitration and hydrogenation processes. rsc.org Dearomatization amination reactions also offer a powerful method for creating structurally complex molecules rich in sp3-hybridized carbons from flat aromatic precursors. liverpool.ac.uk
Advanced Strategies for Naphthalene-Based Amine Synthesis
Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules like naphthalene-based amines. These advanced strategies often provide higher efficiency, selectivity, and broader substrate scope compared to traditional methods.
Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern C-N bond formation. nih.gov The synthesis of the precursor 6,7-dimethoxy-2-tetralone effectively utilizes a Palladium(II)-catalyzed Heck cross-coupling reaction. researchgate.net This illustrates the power of palladium catalysis in building the carbon skeleton of naphthalene derivatives.
For the amination step, palladium-based catalysts are highly effective. The development of specialized ligands, such as dialkylbiaryl monophosphines (e.g., GPhos), has enabled carbon-nitrogen cross-coupling reactions between various primary amines and aryl halides to proceed even at room temperature. nih.gov Such a reaction could be applied to a halogenated derivative of 6,7-dimethoxynaphthalene to introduce the required amino functionality.
Table 1: Comparison of Catalysts for Aryl Amination
| Catalyst System | Typical Reaction Temperature | Substrate Scope | Key Features |
|---|---|---|---|
| Early Pd Catalysts | > Room Temperature | Limited, especially for primary aliphatic amines | Foundational for C-N coupling |
| Pd with BrettPhos (L1) | Room Temperature | Broad, but challenging for ortho-substituted aryl bromides | Dialkylbiaryl monophosphine ligand |
| Pd with GPhos | Room Temperature | Broad, including challenging substrates | Designed for improved catalyst stability and activity |
This table provides a general comparison of catalyst systems for palladium-catalyzed aryl amination reactions. nih.gov
Multi-Component Reactions and One-Pot Syntheses of Naphthalene Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net These reactions are powerful tools for synthesizing highly functionalized naphthalene derivatives. For example, an efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been developed through a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines. researchgate.net
Another strategy involves the synthesis of multisubstituted naphthalenes from 4-hydroxy-2-pyrones and o-silylaryl triflates via a Diels-Alder reaction followed by decarboxylative aromatization. rsc.org Such innovative approaches allow for the rapid assembly of complex naphthalene cores that can be further elaborated to target molecules like this compound. rsc.orgnih.gov A novel multicomponent strategy has also been developed for constructing tetrasubstituted alkenes with both C(sp²)-S and C(sp²)-N bonds, showcasing the versatility of these reactions. rsc.org
Microwave-Assisted Synthesis in Naphthylmethanamine Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This is achieved through efficient and uniform heating of the reaction mixture. nih.gov
The synthesis of various naphthalene derivatives has been successfully expedited using microwave irradiation. For instance, a four-step microwave-assisted process has been used to synthesize novel 2-naphthamide (B1196476) derivatives from dimethoxybenzaldehyde derivatives. nih.gov Similarly, the condensation reaction between 2,3-naphthalenediamine and aromatic aldehydes to form napthaimidazoles is significantly faster under microwave irradiation compared to conventional methods. These examples underscore the potential of microwave technology to streamline the synthesis of naphthylmethanamine derivatives by reducing reaction times for key steps like C-N bond formation or heterocycle construction. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of α-arylpyrroles | 5 hours | 1 hour | 25% increase | nih.gov |
This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for nitrogen-containing compounds. nih.gov
Derivatization and Functionalization of the this compound Scaffold
The chemical modification of this compound can be systematically approached by targeting either the reactive amine group or the aromatic naphthalene core. These modifications are crucial for developing new chemical entities with tailored properties.
Chemical Modifications of the Amine Functionality
The primary amine group of this compound is a prime site for a variety of chemical reactions, enabling the introduction of diverse functional groups.
Acylation: The amine functionality readily undergoes acylation with acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is fundamental in modifying the electronic and steric properties of the molecule.
Alkylation: N-alkylation of the amine can be achieved using alkyl halides or through reductive amination. nih.gov Reductive amination, a two-step one-pot reaction, involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or hydrogen gas with a catalyst. pku.edu.cnorganic-chemistry.orgresearchgate.net This method is particularly useful for introducing a wide range of alkyl substituents.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. ekb.egnih.govnih.gov This derivatization is significant in medicinal chemistry for imparting specific biological activities.
Table 1: Examples of Chemical Modifications of the Amine Functionality
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acid Chloride/Anhydride, Base | Amide |
| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
Regioselective Functionalization of the Naphthalene Core
The 6,7-dimethoxy substituents on the naphthalene ring act as activating groups, directing electrophilic aromatic substitution to specific positions. The inherent electronic properties of the naphthalene system also influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy (B1213986) groups enhances the electron density of the naphthalene core, making it more susceptible to electrophilic attack. libretexts.orgstackexchange.comyoutube.com Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed with a degree of regioselectivity, primarily at positions ortho and para to the activating groups. stackexchange.comechemi.com However, the precise outcome can be influenced by steric hindrance and reaction conditions.
Directed Ortho-Metalation (DoM): The methoxy groups, and potentially a suitably modified aminomethyl group, can act as directed metalation groups (DMGs). wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgunblog.fr In the presence of a strong base like an organolithium reagent, deprotonation occurs specifically at the ortho position to the DMG. The resulting aryllithium species can then be quenched with various electrophiles, allowing for the regioselective introduction of a wide range of functional groups.
Synthesis of Polycyclic Heteroaromatic Compounds from Naphthylmethanamine Precursors
The this compound scaffold is a valuable precursor for the synthesis of complex, fused heterocyclic systems. The amine functionality and the naphthalene core can participate in various cyclization reactions to build additional rings.
Benzo[b]phenanthridines: The synthesis of benzo[b]phenanthridine (B15496928) skeletons can be achieved through intramolecular cyclization reactions of appropriately derivatized naphthylmethanamine precursors. nih.gov For instance, N-acylated derivatives of 2-naphthylmethanamine can undergo Bischler-Napieralski or Pictet-Spengler type reactions to form the core phenanthridine (B189435) ring system. nih.govuwindsor.caorganic-chemistry.orgresearchgate.netrsc.org
6H-Dibenzo[c,h]chromen-6-ones: While direct synthesis from this compound is not prominently documented, related naphthalene derivatives can be utilized. General synthetic strategies for 6H-dibenzo[c,h]chromen-6-ones often involve palladium-catalyzed C-H bond activation and cyclization of suitable precursors. tubitak.gov.trresearchgate.netnih.govresearchgate.netmdpi.com A plausible, though not explicitly reported, route could involve the conversion of the amine functionality to a group amenable to cyclization with a neighboring aromatic ring.
The construction of dibenzo[c,h] ekb.egorganic-chemistry.orgnaphthyridine analogues from naphthylmethanamine precursors can be envisioned through multi-step synthetic sequences involving well-established named reactions for quinoline (B57606) and pyridine (B92270) ring formation.
Friedländer Annulation and Gould-Jacobs Reaction: The Friedländer annulation involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net The Gould-Jacobs reaction is a method for synthesizing quinolines from anilines and ethoxymethylenemalonic ester. wikipedia.org While direct application to this compound to form the dibenzonaphthyridine core is not explicitly detailed in the literature, its derivatives could potentially be transformed into suitable intermediates for these cyclization reactions.
Skraup and Doebner-von Miller Reactions: The Skraup synthesis produces quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. These reactions, typically applied to anilines, could potentially be adapted for appropriately functionalized aminonaphthalene derivatives to construct the fused pyridine rings of the dibenzonaphthyridine skeleton. documentsdelivered.comresearchgate.net
The synthesis of xanthone (B1684191) derivatives generally involves the formation of a central pyran ring fused to two benzene (B151609) rings. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net While a direct conversion of this compound to a xanthone is not a standard transformation, the naphthalene core can be a starting point for constructing one of the aromatic rings of the xanthone scaffold. This would typically involve oxidative cyclization of a benzophenone (B1666685) precursor or the reaction of a phenol (B47542) with a salicylic (B10762653) acid derivative. The aminomethyl group would likely need to be converted into a different functionality to facilitate the required bond formations.
Development of Naphthalene-Based Protecting Groups
The use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the diverse array of protecting groups, those based on the naphthalene scaffold have emerged as valuable tools, offering unique properties in terms of stability and cleavage conditions. While the specific application of This compound as a protecting group is not extensively documented in scientific literature, its structural similarity to the well-established 2-naphthylmethyl (NAP) protecting group allows for a detailed discussion of its potential development and application.
The development of a naphthalene-based protecting group, such as the hypothetical (6,7-dimethoxy-naphthalen-2-yl)methyl (DNM) group, would logically follow from the known chemistry of related naphthalene derivatives. The core concept involves the temporary attachment of the naphthalene moiety to a functional group, typically an amine, to shield it from unwanted reactions. The stability of the protecting group under various reaction conditions and the ability to remove it selectively under mild conditions are paramount.
The introduction of a DNM protecting group onto a primary or secondary amine would likely be achieved through reductive amination using (6,7-dimethoxynaphthalen-2-yl)carbaldehyde or by nucleophilic substitution with a (6,7-dimethoxynaphthalen-2-yl)methyl halide. The presence of the electron-donating methoxy groups on the naphthalene ring is anticipated to influence the reactivity and cleavage conditions of the DNM group compared to the unsubstituted NAP group.
The cleavage of naphthalene-based protecting groups is a critical aspect of their utility. For the analogous 2-naphthylmethyl (NAP) group, several effective deprotection methods have been developed. These methods provide a basis for predicting the cleavage of a putative DNM group.
Oxidative Cleavage: The NAP group can be efficiently and chemoselectively cleaved from tertiary amines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netthieme-connect.com This method is notable for its mildness and tolerance of various other functional groups, including hydroxyls, acetals, alkenes, esters, and even benzyl (B1604629) ethers. researchgate.netthieme-connect.com It is plausible that a DNM-protected amine would also be susceptible to oxidative cleavage with DDQ, potentially at an enhanced rate due to the electron-rich nature of the dimethoxynaphthalene ring system.
Catalytic Hydrogenation: Catalytic hydrogenation is another established method for the removal of the NAP group. researchgate.netnih.gov This technique offers an alternative to oxidative methods and can be particularly useful when other functional groups in the molecule are sensitive to oxidation. The conditions for hydrogenolytic cleavage can often be tuned to achieve selectivity. For instance, the NAP group has been selectively removed in the presence of p-methoxybenzyl (PMB), benzyl, and benzylidene groups through catalytic hydrogenation. researchgate.net This suggests that a DNM group could also be cleaved under similar conditions, offering an orthogonal deprotection strategy in the presence of other common protecting groups.
The research findings on the 2-naphthylmethyl (NAP) protecting group provide a solid foundation for the prospective development of the (6,7-dimethoxynaphthalen-2-yl)methyl (DNM) group. The table below summarizes the established cleavage conditions for the NAP group, which can be extrapolated to the hypothetical DNM group.
| Protecting Group | Substrate Type | Cleavage Reagent/Conditions | Selectivity/Comments | Reference |
|---|---|---|---|---|
| 2-Naphthylmethyl (NAP) | Tertiary Amines | DDQ in CH2Cl2-MeOH (4:1) | Highly efficient and chemoselective; tolerates hydroxyl, acetal, alkene, ester, benzyloxy, and N-benzyl groups. | researchgate.netthieme-connect.com |
| 2-Naphthylmethyl (NAP) | Tertiary Amines | DDQ in CH2Cl2-H2O (18:1) | Optimized conditions to avoid side reactions observed with MeOH as a co-solvent. | researchgate.net |
| 2-Naphthylmethyl (NAP) | Primary and Secondary Hydroxyls | Catalytic Hydrogenation (e.g., Pd/C, H2) | Selective cleavage in the presence of p-methoxybenzyl (PMB), benzyl, and benzylidene groups. | researchgate.net |
| 2-Naphthylmethyl (NAP) | Hydroxyls (in presence of sulfides) | Catalytic Hydrogenolysis | Readily cleaved in the presence of catalyst-poisoning thioethers. | nih.gov |
The development of the DNM group would represent a valuable addition to the repertoire of amine protecting groups. The methoxy substituents would likely enhance the electron-donating properties of the naphthalene ring, potentially leading to faster cleavage under oxidative conditions. Furthermore, these groups could influence the physical properties of the protected compounds, such as solubility. The synthetic pathway to the key precursor, (6,7-dimethoxynaphthalen-2-yl)methanol, is accessible from commercially available starting materials like 3,4-dimethoxyphenylacetic acid, making the potential DNM protecting group a practical and cost-effective option. researchgate.net
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the unequivocal structure determination of organic molecules. For (6,7-Dimethoxynaphthalen-2-yl)methanamine, a suite of NMR experiments, from simple one-dimensional to more complex two-dimensional techniques, would be employed to assign the proton and carbon frameworks and to ascertain the regiochemistry of the substituents on the naphthalene (B1677914) core.
Proton and Carbon-13 NMR Studies
Proton (¹H) NMR: The ¹H NMR spectrum of N-(6,7-dimethoxynaphthalen-2-ylmethyl)acetamide provides a template for predicting the spectrum of this compound. The aromatic region would be expected to show signals for the five protons on the naphthalene ring. The protons at positions 1 and 5 are typically doublets, while the protons at positions 3, 4, and 8 would appear as singlets or doublets depending on their coupling partners. The two methoxy (B1213986) groups at positions 6 and 7 would each present as sharp singlets, likely with slightly different chemical shifts. The methylene (B1212753) protons of the aminomethyl group would appear as a singlet, though this could become a doublet if coupled to the amine proton. For the parent amine, the two protons on the nitrogen would likely appear as a broad singlet.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is crucial for determining the carbon skeleton. For this compound, ten signals are expected for the naphthalene core carbons, two for the methoxy carbons, and one for the aminomethyl carbon. The carbons bearing the methoxy groups (C-6 and C-7) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The quaternary carbons of the naphthalene ring would also be readily identifiable.
A comparison of the expected chemical shifts for this compound with the experimental data for N-(6,7-dimethoxynaphthalen-2-ylmethyl)acetamide is presented in the table below. The removal of the electron-withdrawing acetyl group in the parent amine would be expected to cause a slight upfield shift for the methylene and adjacent aromatic carbons.
| Position | ¹H Chemical Shift (ppm) for N-(6,7-dimethoxynaphthalen-2-ylmethyl)acetamide | ¹³C Chemical Shift (ppm) for N-(6,7-dimethoxynaphthalen-2-ylmethyl)acetamide | Predicted ¹H Chemical Shift (ppm) for this compound | Predicted ¹³C Chemical Shift (ppm) for this compound |
|---|---|---|---|---|
| 1 | 7.59 (d, J=8.5 Hz) | 128.9 | ~7.6 | ~129 |
| 3 | 7.29 (dd, J=8.5, 1.8 Hz) | 127.0 | ~7.3 | ~127 |
| 4 | 7.18 (s) | 105.8 | ~7.2 | ~106 |
| 5 | 7.08 (s) | 106.1 | ~7.1 | ~106 |
| 8 | 7.65 (s) | 129.4 | ~7.7 | ~129 |
| 6-OCH₃ | 3.92 (s) | 55.7 | ~3.9 | ~56 |
| 7-OCH₃ | 3.93 (s) | 55.8 | ~3.9 | ~56 |
| CH₂ | 4.50 (d, J=5.9 Hz) | 43.7 | ~3.8 | ~45 |
| NH | 6.05 (br t, J=5.7 Hz) | - | ~1.5 (br s) | - |
| C=O | - | 169.8 | - | - |
| CH₃ (acetyl) | 2.00 (s) | 23.1 | - | - |
Two-Dimensional NMR Techniques (e.g., HMBC) for Regioselectivity
Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within a molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing long-range correlations between protons and carbons (typically over two to three bonds).
For this compound, an HMBC experiment would be crucial in unequivocally confirming the substitution pattern. For instance, correlations would be expected between the protons of the methoxy groups and the C-6 and C-7 carbons, respectively. Furthermore, the methylene protons of the aminomethyl group would show a correlation to the C-2 carbon of the naphthalene ring, confirming its position. Correlations between the aromatic protons and their neighboring carbons would further solidify the assignment of the entire aromatic system, leaving no ambiguity about the regioselectivity of the substituents.
Dynamic NMR for Conformational Analysis in Related Systems
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. In the context of naphthalene derivatives, particularly those with bulky substituents, DNMR can provide insights into conformational dynamics, such as restricted rotation around single bonds.
For hindered naphthylamines, the rotation around the Ar-N bond can be restricted, leading to the observation of distinct signals for groups that would otherwise be equivalent. Lowering the temperature can slow this rotation, allowing for the resolution of these separate signals. The temperature at which these signals coalesce can be used to calculate the energy barrier for the rotational process. While this compound itself is not significantly hindered, this technique is highly relevant for more sterically crowded analogs and provides a powerful tool for understanding their three-dimensional structure and flexibility in solution.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₃H₁₅NO₂), the exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak that corresponds to this calculated mass with a very high degree of accuracy (typically within a few parts per million). This provides strong evidence for the proposed molecular formula and rules out other potential structures with the same nominal mass. Predicted mass spectrometry data for various adducts of the target compound are available and provide a reference for expected experimental outcomes.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 218.1176 |
| [M+Na]⁺ | 240.0995 |
| [M-H]⁻ | 216.1030 |
MALDI-TOF/MS Applications in Naphthalene Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including those that are fragile or non-volatile. In the context of naphthalene analysis, MALDI-TOF/MS has been employed for the characterization of various naphthalene derivatives. The choice of matrix is crucial in MALDI-MS, and for naphthalene-containing compounds, matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used. This technique can provide rapid and sensitive detection of the molecular ion, aiding in the confirmation of the compound's identity.
Vibrational and Electronic Spectroscopy in Research
Vibrational and electronic spectroscopy are fundamental tools for probing the molecular structure and bonding of this compound. These techniques measure the interaction of the molecule with electromagnetic radiation, yielding spectra that serve as molecular fingerprints.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structure. For instance, analysis of related naphthalene derivatives provides a basis for predicting these characteristic signals. nist.gov
The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The methoxy (-OCH₃) groups would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The aromatic naphthalene core gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium |
| C-H Stretch (aromatic) | Naphthalene Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (aliphatic) | -CH₂- and -OCH₃ | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | Naphthalene Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch (asymmetric) | Aryl Ether (-OCH₃) | 1275 - 1200 | Strong |
| C-O Stretch (symmetric) | Aryl Ether (-OCH₃) | 1075 - 1020 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is sensitive to the nature and position of substituents. The presence of two electron-donating methoxy groups and a methanamine group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. mdpi.comresearchgate.net
The electronic absorption spectra of aromatic compounds are influenced by the polarity of the solvent. mdpi.com In moving from nonpolar to polar solvents, shifts in the absorption maxima can be observed, providing insight into the nature of the electronic transitions. researchgate.net For substituted naphthalenes, electronic transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com Spectroscopic analysis of related compounds, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, confirms the utility of UV-Vis in characterizing the naphthalene core. mdpi.com
Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Chromophore | Expected λ_max (nm) | Solvent Effects |
|---|
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The parent compound, this compound, is achiral and therefore would not produce an ECD signal.
However, if a chiral center is introduced into the molecule, for example through derivatization at the amine group, ECD becomes a critical tool for stereochemical assignment. The resulting enantiomers would produce mirror-image ECD spectra, allowing for the unambiguous determination of their three-dimensional arrangement. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial orientation of the chromophores and auxochromes within the chiral structure.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure would reveal the planarity of the naphthalene ring system and the conformation of the methoxy and methanamine substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine group and van der Waals forces. nih.gov
Studies on structurally related dimethoxynaphthalene derivatives demonstrate the power of this technique. For example, the crystal structure of (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone revealed a non-coplanar arrangement of the aromatic rings and the presence of intermolecular C—H⋯O hydrogen bonds that stabilize the crystal structure. nih.gov Similarly, analysis of other naphthalene compounds has provided detailed information on molecular packing and non-covalent interactions. researchgate.netnih.govresearchgate.net
Table 3: Illustrative Crystal Structure Data Obtainable via X-ray Crystallography (based on related naphthalene structures)
| Parameter | Information Provided | Example Data from Related Compounds |
|---|---|---|
| Crystal System & Space Group | Symmetry of the unit cell | Monoclinic, P2₁/c researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit | a = 23.43 Å, b = 7.84 Å, c = 26.74 Å, β = 111.78° nih.gov |
| Bond Lengths (e.g., C-C, C-O, C-N) | Distance between atomic nuclei | C-O (methoxy): ~1.37 Å |
| Bond Angles (e.g., C-O-C, C-C-N) | Angles between adjacent bonds | C-O-C (methoxy): ~117° |
| Dihedral Angles | Torsion angles, molecular conformation | Dihedral angle between aromatic rings: 75-86° nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For aromatic systems such as (6,7-dimethoxynaphthalen-2-yl)methanamine, these calculations can elucidate the distribution of electrons and identify sites susceptible to chemical reactions.
DFT methods, such as B3LYP and B3PW91, are often employed to obtain optimized molecular geometries and electronic properties. epstem.net For instance, in a study on a related dimethoxy-isobenzofuran-one derivative, DFT calculations were used to compare calculated geometric parameters with X-ray diffraction data, showing good agreement. ukm.my Similar calculations for this compound would likely involve geometry optimization to find the most stable arrangement of its atoms in space.
Ab initio methods, while computationally more intensive, can provide highly accurate results. These methods would be valuable for benchmarking DFT results and for calculations where electron correlation is particularly important.
The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results in both DFT and ab initio calculations. nih.gov
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ukm.myresearchgate.net
For naphthalene-based systems, the HOMO is typically located over the electron-rich aromatic rings. mdpi.com In the case of this compound, the electron-donating methoxy (B1213986) and aminomethyl groups would be expected to influence the energy and localization of the HOMO.
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational techniques used to determine the distribution of electronic charge on the atoms within a molecule. researchgate.net This information helps to identify electrophilic and nucleophilic sites. For the title compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbon atoms of the naphthalene (B1677914) ring would have a more complex charge distribution influenced by the substituents.
A hypothetical molecular electrostatic potential (MEP) map would visually represent the charge distribution, with regions of negative potential (red) indicating areas prone to electrophilic attack and regions of positive potential (blue) indicating areas susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscape Exploration
The flexibility of the methanamine side chain and the methoxy groups in this compound suggests that it can adopt multiple conformations. Understanding the energy landscape of these conformations is important for predicting its biological activity and chemical behavior.
The rotation around single bonds, such as the C-C bond connecting the aminomethyl group to the naphthalene ring and the C-O bonds of the methoxy groups, is associated with specific energy barriers. Computational methods can be used to calculate these rotational barriers, providing insight into the flexibility of the molecule.
In substituted naphthalene systems, particularly those with bulky groups at the 1 and 8 positions, the rotational barrier can be high enough to allow for the isolation of stable rotational isomers known as atropisomers. While this compound is substituted at the 2, 6, and 7 positions, significant steric hindrance that would lead to atropisomerism is less likely compared to 1,8-disubstituted naphthalenes. However, computational studies on related aroylnaphthalene compounds have shown that the aroyl groups can be twisted almost perpendicularly to the naphthalene ring. nih.gov In a study of (2,7-dimethoxynaphthalen-1-yl)(4-fluorophenyl)methanone, the dihedral angle between the benzene (B151609) ring and the naphthalene ring was found to be 80.46 (4)°. nih.gov
Table 1: Torsion Angles in a Related Naphthalene Derivative
| Compound | Torsion Angle | Value (°) |
|---|---|---|
| (2,7-Dimethoxynaphthalen-1-yl)(4-fluorophenyl)methanone | C10–C1–C11–O1 | -77.77 (13) |
This data is for a structurally related compound and is presented to illustrate the types of conformational features that can be studied computationally.
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules over time. nih.gov By simulating the movement of atoms based on a force field, MD can provide a detailed picture of the accessible conformations and their relative populations.
For this compound, an MD simulation would reveal the dynamic behavior of the methanamine side chain and the methoxy groups, as well as any interactions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. While specific MD studies on this compound were not found, the methodology is widely applied to study the dynamics of organic molecules. nih.gov
Mechanistic Insights into Chemical Reactions Involving Naphthalene-Based Amines
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. For naphthalene-based amines, this could include studying their reactivity in reactions such as Schiff base formation or electrophilic aromatic substitution.
The synthesis of Schiff bases from the condensation of primary amines with aldehydes is a well-established reaction. nih.govnih.gov Computational studies could model the reaction pathway for the formation of a Schiff base from this compound, identifying the key transition states and intermediates.
Furthermore, the methoxy groups on the naphthalene ring are activating groups that direct electrophilic aromatic substitution. Quantum chemical calculations can predict the most likely sites for electrophilic attack by analyzing the charge distribution and frontier molecular orbitals of the naphthalene ring.
In Silico Modeling of Molecular Interactions
As of the current body of scientific literature, there are no specific in silico studies, such as molecular docking or molecular dynamics simulations, that have been published focusing explicitly on the molecular interactions of This compound . While computational research has been conducted on other naphthalene derivatives to explore their interactions with various biological targets, this specific compound has not been the subject of such investigations.
Consequently, detailed research findings, including data on binding affinities, specific amino acid interactions, or predictive modeling of its behavior within a protein active site, are not available. The absence of these studies means that no data tables summarizing binding energies or interacting residues can be provided at this time.
Future computational chemistry research could potentially explore the interactions of this compound with relevant biological macromolecules to elucidate its possible mechanisms of action and guide further experimental studies. Such research would be foundational in understanding its molecular recognition profile.
Exploratory Biological and Biochemical Research Applications
Investigation of Molecular Interactions with Biological Targets (In vitro/In silico Focus)
The rigid and planar nature of the naphthalene (B1677914) ring system makes it an ideal scaffold for designing molecules that can interact with specific biological targets such as enzymes and nucleic acids. The dimethoxy and methanamine substitutions on the naphthalene core of (6,7-Dimethoxynaphthalen-2-yl)methanamine provide specific electronic and steric properties that can be further modified to fine-tune these interactions.
The naphthalene scaffold has been identified as a key structural feature in certain inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. rjpbcs.comtjnpr.org Statins, a class of drugs widely used to lower cholesterol, often contain a complex ring system that mimics the natural substrate of the HMG-CoA reductase enzyme. nih.gov Notably, some natural statins possess a hydroxyhexahydro-naphthalene ring system, which contributes to their inhibitory activity. rjpbcs.com This highlights the potential of naphthalene-based compounds to be investigated as modulators of this clinically important enzyme.
In silico docking studies and in vitro enzyme assays are crucial tools in this area of research. These methods allow scientists to predict and confirm the binding affinity and inhibitory potential of novel naphthalene derivatives against HMG-CoA reductase. The exploration of compounds like this compound and its analogs could lead to the discovery of new enzyme inhibitors with unique binding modes or improved pharmacological profiles.
Table 1: Naphthalene Scaffolds in HMG-CoA Reductase Inhibition
| Compound Class | Naphthalene Core | Key Structural Feature | Role in Inhibition |
|---|---|---|---|
| Natural Statins (e.g., Lovastatin) | Hydroxyhexahydro-naphthalene | Mimics the natural substrate of HMG-CoA | Competitive inhibition of the enzyme |
Modulation of Cellular Pathways by Naphthalene-Containing Compounds (e.g., Nur77)
The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) is a key regulator of cell proliferation, apoptosis, and metabolism. researchgate.netnih.gov Its expression and subcellular localization are critical for its function. nih.gov Several naphthalene-containing compounds have been identified as modulators of the Nur77-mediated apoptotic pathway. nih.govmdpi.com
For instance, the retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) has been shown to induce apoptosis through a mechanism involving Nur77. nih.gov More directly relevant to the structure of this compound, recent studies have focused on the development of novel anti-tumor agents targeting Nur77 that feature a 6-methoxynaphthalen-2-yl group. mdpi.com These compounds have been shown to upregulate Nur77 expression and trigger its nuclear export, leading to apoptosis in cancer cells. mdpi.com This suggests that the 6,7-dimethoxy substitution pattern on the naphthalene ring could be a valuable feature for designing potent Nur77 modulators.
Table 2: Naphthalene-Containing Modulators of the Nur77 Pathway
| Compound/Analog | Key Structural Feature | Observed Effect on Nur77 | Reference |
|---|---|---|---|
| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) | Naphthalene carboxylic acid | Mediates apoptosis | nih.gov |
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides | 6-methoxynaphthalen-2-yl group | Upregulates Nur77 expression and promotes nuclear export | mdpi.com |
DNA and Topoisomerase Interactions of Benzo[c]phenanthridine (B1199836) Analogues
Benzo[c]phenanthridines are a class of alkaloids that contain a polycyclic aromatic system structurally related to the naphthalene core. These compounds are known for their interactions with DNA and their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. nih.govnih.gov The planar nature of the benzo[c]phenanthridine scaffold allows it to intercalate between DNA base pairs, leading to distortions in the DNA helix and interference with cellular processes.
Furthermore, some benzo[c]phenanthridines act as topoisomerase poisons. nih.gov They stabilize the covalent complex between the topoisomerase enzyme and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cells. nih.gov The study of benzo[c]phenanthridine analogues provides a framework for understanding how naphthalene-based structures can be elaborated to create potent DNA-targeting agents.
Table 3: Interaction of Benzo[c]phenanthridine Analogues with DNA and Topoisomerases
| Compound Class | Interaction Mechanism | Biological Outcome | Reference |
|---|---|---|---|
| Benzo[c]phenanthridines | DNA intercalation and topoisomerase poisoning | Induction of DNA strand breaks and apoptosis | nih.govnih.gov |
Mechanistic Studies of Cellular Activities in Related Naphthalene Derivatives (e.g., Hydroxyl Radical Generation)
The interaction of naphthalene and its derivatives with reactive oxygen species (ROS), such as the hydroxyl radical (•OH), is a significant area of research, particularly in the context of atmospheric chemistry and toxicology. acs.orgewha.ac.krresearchgate.net The reaction of naphthalene with hydroxyl radicals can lead to the formation of various oxygenated products, including naphthoquinones. ewha.ac.krresearchgate.net
These reactions are initiated by the addition of the hydroxyl radical to the naphthalene ring, forming a hydroxycyclohexadienyl-type radical. rsc.org Subsequent reactions with molecular oxygen can lead to the formation of peroxy radicals and, ultimately, a cascade of oxidation products. rsc.org Understanding these mechanisms is crucial for elucidating the pathways of naphthalene metabolism and degradation, as well as for assessing the potential for naphthalene derivatives to participate in redox cycling and generate oxidative stress within a biological system.
Table 4: Products from the Reaction of Naphthalene with Hydroxyl Radicals
| Reactant | Key Intermediate | Major Products | Reference |
|---|---|---|---|
| Naphthalene + •OH | Hydroxycyclohexadienyl radical | 1,2-Naphthoquinone, 1,4-Naphthoquinone (B94277), Oxygenated indenes | ewha.ac.krresearchgate.net |
Development of Naphthalene-Derived Scaffolds for Biological Probe Development
The inherent fluorescence of the naphthalene ring system makes it an attractive scaffold for the design and synthesis of fluorescent probes for biological applications. rsc.orgresearchgate.netresearchgate.net These probes can be designed to detect specific ions, molecules, or changes in the cellular microenvironment. nih.govnih.gov The photophysical properties of naphthalene-based fluorophores, such as their absorption and emission wavelengths, quantum yield, and lifetime, can be finely tuned by the introduction of various substituent groups on the naphthalene ring. researchgate.net
For example, naphthalene-based probes have been developed for the selective detection of biologically important species like cysteine and hydrazine. rsc.orgresearchgate.net These probes often operate on principles such as photoinduced electron transfer (PET), where the binding of the analyte modulates the fluorescence of the naphthalene core. researchgate.net The development of such probes is essential for real-time imaging of cellular processes and for diagnostic applications. nih.govnih.gov
Table 5: Examples of Naphthalene-Derived Biological Probes
| Probe Name/Class | Target Analyte | Mechanism of Action | Application | Reference |
|---|---|---|---|---|
| BTNA (6-(2-benzothiazolyl)-2-naphthalenol with acrylate) | Cysteine | Photoinduced electron transfer (PET) and conjugated addition/cyclization | Bioimaging of intracellular cysteine | rsc.org |
| Naphthalene-based dyes | Hydrazine | Fluorescence response upon reaction | Environmental and biological sample analysis | researchgate.net |
| Naphthalimide and thiophene-based probe | Copper ions (Cu2+) | Fluorescence quenching upon coordination | Detection of copper ions in biological systems | nih.gov |
| Naphthalene dialdehyde (B1249045) compounds (MNDA, NDA, FNDA) | Glutathione (GSH) | Fluorescence enhancement upon reaction | Detection of GSH in living cells and potential for sepsis diagnosis | nih.gov |
Role As a Precursor and Building Block in Advanced Chemical Synthesis
Intermediate in Natural Product Total Synthesis
The structural motif of (6,7-Dimethoxynaphthalen-2-yl)methanamine is closely related to the core of several isoquinoline (B145761) alkaloids, a large and diverse family of naturally occurring compounds with a wide range of biological activities. scripps.edunih.gov While direct total syntheses of natural products using this specific precursor are not extensively documented, its potential as an intermediate is significant, primarily through well-established synthetic methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgnih.govorganic-chemistry.org
These reactions are cornerstone strategies for the construction of the isoquinoline ring system. researchgate.net The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, while the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgnih.gov
Given the structure of this compound, it can be readily converted into the corresponding N-acylated derivative, which would serve as a direct substrate for a Bischler-Napieralski-type cyclization. This would lead to the formation of a dihydroisoquinoline fused to the naphthalene (B1677914) core, a key intermediate that can be further elaborated to access a variety of complex alkaloid skeletons. researchgate.netnih.gov Similarly, in a Pictet-Spengler reaction, condensation with an appropriate aldehyde would yield a tetrahydroisoquinoline derivative. nih.govresearchgate.netnih.gov
The dimethoxy substitution pattern on the naphthalene ring is a common feature in many biologically active natural products, often contributing to their specific interactions with biological targets. Therefore, the availability of this compound provides a valuable starting point for the stereoselective synthesis of complex natural products and their analogues for structure-activity relationship studies.
Table 1: Potential Natural Product Skeletons Accessible from this compound
| Natural Product Class | Key Synthetic Reaction | Resulting Core Structure |
| Isoquinoline Alkaloids | Bischler-Napieralski Reaction | Dihydronaphtho[2,1-g]isoquinoline |
| Isoquinoline Alkaloids | Pictet-Spengler Reaction | Tetrahydronaphtho[2,1-g]isoquinoline |
Scaffold for the Development of New Organic Materials
The rigid and planar naphthalene core of this compound, combined with its favorable photophysical properties, makes it an excellent scaffold for the development of novel organic materials. nih.gov Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability, which are desirable characteristics for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govmdpi.com
The methanamine group provides a convenient handle for incorporating this fluorophoric naphthalene unit into larger molecular architectures, such as polymers and dendrimers. For instance, it can be used as a monomer in polymerization reactions to create conductive polymers. rsc.orgnih.govresearchgate.net The resulting materials would possess the inherent electronic properties of the naphthalene core, potentially leading to applications in organic electronics.
Furthermore, the amino group can be readily modified to attach various functional groups, allowing for the fine-tuning of the material's properties. This versatility makes this compound a valuable building block for the synthesis of:
Fluorescent Dyes and Probes: The dimethoxy groups on the naphthalene ring are known to enhance fluorescence. nih.govresearchgate.net By functionalizing the methanamine group with specific recognition moieties, highly sensitive and selective fluorescent probes for detecting ions, molecules, or biological macromolecules can be designed. nih.gov
Photoresponsive Materials: The naphthalene core can be integrated into photochromic systems, where the material's properties can be reversibly altered by light. nih.gov The methanamine group can act as a linking unit to connect the naphthalene scaffold to other photoactive molecules.
Porous Organic Polymers: The rigid structure of the naphthalene unit can be exploited to construct porous organic polymers with high surface areas and defined pore structures. nih.gov These materials have potential applications in gas storage, separation, and catalysis.
Table 2: Potential Applications of Organic Materials Derived from this compound
| Material Type | Key Feature | Potential Application |
| Fluorescent Polymers | High Quantum Yield | Organic Light-Emitting Diodes (OLEDs) |
| Fluorescent Probes | Selective Recognition | Biological Imaging and Sensing |
| Photoresponsive Polymers | Reversible Isomerization | Optical Data Storage |
| Porous Organic Frameworks | High Surface Area | Gas Separation and Catalysis |
Precursor in Heterocyclic Chemistry for Diverse Chemical Libraries
The reactive primary amine functionality of this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. nih.gov Heterocyclic chemistry is a cornerstone of drug discovery, and the development of diverse chemical libraries is essential for identifying new lead compounds.
This compound can participate in a multitude of chemical transformations to generate diverse heterocyclic scaffolds. For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. One notable example is its potential use in the synthesis of pyridazines, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. organic-chemistry.orgliberty.eduresearchgate.netresearchgate.netmdpi.com Pyridazine derivatives are known to exhibit a broad spectrum of biological activities.
Moreover, this compound is an ideal substrate for multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The amino group can readily participate in reactions such as the Ugi or Passerini reactions, leading to the rapid generation of diverse and complex molecular scaffolds.
The ability to readily access a variety of heterocyclic systems from this single precursor makes it a highly valuable tool for the construction of chemical libraries for high-throughput screening in drug discovery programs. The resulting compounds, bearing the dimethoxynaphthalene moiety, would possess unique structural and electronic properties, increasing the probability of identifying novel bioactive molecules.
Table 3: Examples of Heterocyclic Systems Accessible from this compound
| Heterocyclic System | Synthetic Approach |
| Pyridazines | Condensation with 1,4-dicarbonyl compounds |
| Pyrimidines | Reaction with 1,3-dicarbonyl compounds |
| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyls |
| Imidazoles | Debus-Radziszewski synthesis |
| Quinolines | Combes quinoline (B57606) synthesis |
Future Research Directions and Interdisciplinary Perspectives
Emerging Synthetic Methodologies for Naphthylmethanamine Derivatives
The synthesis of polysubstituted naphthalene (B1677914) derivatives is an area of active research due to their wide-ranging applications in pharmaceuticals and materials science. nih.gov Traditional methods like electrophilic aromatic substitution often face challenges in controlling regioselectivity. nih.gov To overcome these limitations, researchers are exploring innovative strategies. One such approach is the transmutation of nitrogen atoms in isoquinolines to carbon, providing a novel pathway to substituted naphthalenes. nih.gov This "skeletal editing" allows for the precise installation of a CH unit in place of a nitrogen atom in a one-step process, offering a unique method for creating complex naphthalene structures that are otherwise difficult to access. nih.gov
Another emerging area is the direct catalytic amination of naphthalene. While still a developing field, methods like the twofold electrochemical amination of polycyclic arenes demonstrate the potential for installing nitrogen functionalities with high regioselectivity. researchgate.net These advanced synthetic techniques could pave the way for more efficient and selective production of naphthylmethanamine derivatives.
Advanced Computational Design and Prediction of Naphthalene-Based Compounds
Computational chemistry and structure-based drug design are becoming indispensable tools in the development of novel therapeutics based on the naphthalene scaffold. nih.gov These methods expedite the design process by predicting the binding affinity and interaction of ligands with biological targets. nih.gov For instance, computational studies have been instrumental in designing naphthalene-based inhibitors for enzymes like the SARS-CoV-2 papain-like protease (PLpro). nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations help in understanding the molecular mechanisms of protein-ligand interactions and in optimizing ligand structures for enhanced potency. nih.gov
Furthermore, Density Functional Theory (DFT) studies are being employed to investigate the electronic properties and reactivity of naphthalene-based compounds, such as metal complexes derived from naphthalene-based Schiff bases. rsc.org These computational explorations can predict key parameters like the energy band gap, which correlates with the reactivity of the compound. rsc.org Such predictive power is crucial for designing new materials with specific electronic and optical properties.
Table 1: Computational Methods in Naphthalene Derivative Research
| Computational Method | Application Area | Key Insights Provided |
| Molecular Docking | Drug Discovery | Prediction of ligand binding affinity and orientation at a target protein's active site. nih.gov |
| Molecular Dynamics (MD) | Drug Discovery, Materials Science | Examination of the dynamic behavior and stability of protein-ligand complexes or molecular assemblies. nih.gov |
| Density Functional Theory (DFT) | Materials Science, Catalysis | Calculation of electronic structure, reactivity, and prediction of properties like energy band gaps. rsc.org |
Novel Applications in Chemical Biology and Material Science Research
The unique photophysical properties of the naphthalene core make its derivatives highly attractive for various applications in chemical biology and materials science. rsc.org 1,8-naphthalimide (B145957) derivatives, for example, are known for their strong fluorescence, high quantum yields, and photostability, making them excellent candidates for fluorescent probes in cell imaging and molecular diagnostics. rsc.org Their ability to intercalate with DNA also opens up possibilities for targeted therapeutics. rsc.org
In materials science, naphthalene derivatives are being investigated for their potential in electronics and optics. rsc.orgmdpi.com The electron-transporting capabilities of naphthalimides support their use in the development of organic light-emitting diodes (OLEDs). rsc.org Additionally, recent research has explored naphthalene phthalimide (B116566) derivatives as model compounds for electrochromic materials, which can change their optical properties in response to an electrical stimulus. mdpi.com Such materials have potential applications in smart windows, displays, and data storage. mdpi.com The ability to tune the electrochemical and optical properties by modifying the chemical structure highlights the versatility of the naphthalene scaffold in creating advanced functional materials. mdpi.com
Integration of (6,7-Dimethoxynaphthalen-2-yl)methanamine into Complex Supramolecular Systems
The planar and aromatic nature of the naphthalene ring makes it an ideal building block for constructing complex supramolecular assemblies. These ordered structures are formed through non-covalent interactions and can exhibit unique functions. Naphthalene diimides, for instance, have been shown to bind to G-quadruplex DNA structures, which are of interest as targets in cancer therapy. acs.org The design of tetra-substituted naphthalene diimide derivatives with cationic side chains has led to potent stabilizers of human telomeric quadruplexes. acs.org
Computational studies are also exploring the nonlinear optical properties of supramolecular complexes formed between naphthalene diimides and nucleotides. researchgate.net The integration of this compound into such systems could be achieved by modifying the methanamine group to act as a recognition site or a reactive handle for linking to other molecular components. This could lead to the development of novel sensors, catalysts, or materials with tunable electronic properties based on self-assembling naphthalene units.
Green Chemistry Approaches in the Synthesis of Naphthalene Amines
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of naphthalene derivatives. rsc.orgmdpi.com A significant focus is on reducing the use of hazardous organic solvents and harsh reaction conditions. rsc.org One innovative approach is the use of hydrothermal condensation for the synthesis of naphthalene bisimides, which employs only water as the solvent and avoids the need for catalysts or a large excess of reactants. rsc.org This method proceeds quantitatively and is a significant improvement over traditional methods that use high-boiling, toxic solvents like quinoline (B57606) or imidazole. rsc.org
For the synthesis of amines, the "hydrogen borrowing" strategy represents a highly atom-economical approach. rsc.org This method involves the metal-catalyzed reaction of an alcohol with an amine, where the alcohol is transiently dehydrogenated to a carbonyl compound, which then reacts with the amine to form an imine. The subsequent reduction of the imine by the metal hydride, generated in the initial step, yields the final N-alkylated amine with water as the only byproduct. rsc.org Applying such green methodologies to the synthesis of this compound and its derivatives can significantly reduce the environmental impact of their production. mdpi.comrsc.org
Table 2: Green Synthesis Strategies for Naphthalene Derivatives
| Green Chemistry Approach | Description | Advantages |
| Hydrothermal Synthesis | Using water as a solvent at elevated temperature and pressure. rsc.org | Eliminates organic solvents, often avoids catalysts, high product purity. rsc.org |
| Hydrogen Borrowing | Catalytic N-alkylation of amines with alcohols. rsc.org | High atom economy, water is the only byproduct, reduces waste. rsc.org |
| Solvent-Free Reactions | Conducting reactions without a solvent, for example, through mechanochemical grinding. mdpi.com | Reduces solvent waste, can lead to higher reaction rates and yields. mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Shorter reaction times, high yields, reduced solvent volume. |
Q & A
Q. What are the optimal synthetic routes for (6,7-dimethoxynaphthalen-2-yl)methanamine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: A common approach involves nucleophilic substitution or reductive amination of pre-functionalized naphthalene derivatives. For example, methoxy groups can be introduced via alkylation of hydroxylated naphthalene precursors using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ in DMF . Post-functionalization with an amine group may require protection/deprotection strategies to prevent side reactions. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification by column chromatography are recommended . Adjusting solvent polarity, temperature (e.g., 80°C for faster kinetics), and stoichiometry of reagents can enhance yields.
Q. How should researchers safely handle and store this compound to minimize hazards?
Methodological Answer: The compound’s structural analogs (e.g., (2,4,6-trimethoxyphenyl)methanamine) suggest potential hazards such as skin/eye irritation (H315, H318) and respiratory sensitivity (H335) . Key precautions include:
- Handling: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid vapor inhalation. Electrostatic charge buildup should be mitigated during transfer .
- Storage: Keep in airtight containers under refrigeration (2–8°C) to prevent degradation. Ensure compatibility with storage materials (e.g., glass over plastic) .
Q. What analytical techniques are most effective for characterizing this compound purity and structure?
Methodological Answer:
- HPLC-MS: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to separate impurities (e.g., demethylated byproducts). Compare retention times with reference standards like those in Table 1 .
- NMR: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can confirm methoxy (δ 3.8–4.0 ppm) and amine protons (δ 1.5–2.5 ppm, broad).
- X-ray crystallography: For absolute configuration determination, use SHELXL refinement protocols .
Q. Table 1. Reference Standards for Related Compounds
| ID | Compound Name | CAS Number | Purity |
|---|---|---|---|
| MM0153.06 | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | 343272-53-7 | ≥98% |
| MM0153.07 | 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 | ≥97% |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Methodological Answer:
- Scaffold modification: Synthesize analogs with varied substituents (e.g., halogens, hydroxyl groups) at positions 6 and 6. Compare bioactivity using assays like enzyme inhibition (e.g., kinase targets) or receptor binding .
- Computational modeling: Perform docking studies with targets (e.g., GPCRs) using software like AutoDock Vina. Validate predictions with in vitro IC₅₀ measurements .
- Data analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends.
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Hypothesis testing: If NMR signals conflict with expected splitting patterns, consider dynamic effects (e.g., rotational barriers) or solvent interactions. Confirm via variable-temperature NMR .
- Cross-validation: Compare mass spectrometry fragmentation patterns with predicted isotopic distributions. Use high-resolution FT-ICR MS for ambiguous peaks .
- Crystallographic evidence: Resolve stereochemical ambiguities via single-crystal X-ray diffraction. Refine data using SHELXL to minimize R-factor discrepancies .
Q. What strategies can mitigate toxicity risks in in vivo studies involving this compound?
Methodological Answer:
- Metabolic profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., quinone intermediates from demethylation). Compare with toxicological profiles of naphthalene derivatives .
- Dose optimization: Conduct acute toxicity assays (OECD 423) in rodents, starting at 10 mg/kg. Monitor biomarkers (ALT, AST) for liver damage .
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to reduce systemic exposure until target-site activation .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
